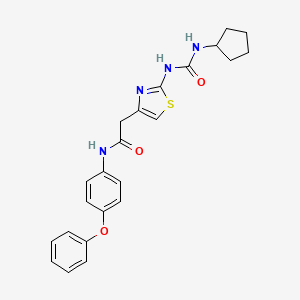

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c28-21(24-17-10-12-20(13-11-17)30-19-8-2-1-3-9-19)14-18-15-31-23(26-18)27-22(29)25-16-6-4-5-7-16/h1-3,8-13,15-16H,4-7,14H2,(H,24,28)(H2,25,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDBIIJHOSYPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Cyclopentylureido Group: The cyclopentylureido group is introduced via a nucleophilic substitution reaction, where cyclopentylamine reacts with an isocyanate derivative.

Coupling with Phenoxyphenylacetamide: The final step involves coupling the thiazole derivative with 4-phenoxyphenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structural motifs to 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide can act as potent anticancer agents. For instance, thiazole derivatives have been investigated for their ability to inhibit tumor growth by targeting specific cancer cell lines. The incorporation of cyclopentyl and phenoxy groups enhances the bioactivity and selectivity of these compounds against cancer cells, making them suitable candidates for further drug development .

-

Acetylcholinesterase Inhibition

- Compounds featuring thiazole rings have demonstrated efficacy as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby improving cognitive functions . The specific compound under discussion may exhibit similar properties, warranting further exploration for its potential in neuropharmacology.

-

Anti-inflammatory Properties

- The compound's structure suggests potential anti-inflammatory applications, particularly through the inhibition of enzymes like 5-lipoxygenase (5-LOX). In silico studies have shown that thiazole derivatives can effectively bind to the active sites of these enzymes, reducing inflammatory responses . This aspect is crucial for developing treatments for chronic inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the cyclopentylureido group via urea coupling reactions.

- Coupling with phenoxyacetic acid derivatives to complete the acetamide structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the molecular structure and purity of the synthesized compound.

Case Studies

- Case Study on Anticancer Activity

- Case Study on Acetylcholinesterase Inhibition

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole/Benzothiazole Cores

The compound shares structural motifs with several acetamide derivatives documented in the evidence. Key comparisons include:

- Thiazole vs. However, benzothiazole analogs with trifluoromethyl groups (e.g., ) may exhibit superior metabolic stability due to electron-withdrawing effects .

- Substituent Effects : The 3-cyclopentylureido group distinguishes the target from brominated (e.g., Compounds 25, 27 in ) or methoxylated analogs (). Cyclopentylurea’s steric bulk may reduce off-target interactions compared to smaller substituents like bromine .

Phenoxyphenyl-Containing Analogues

The 4-phenoxyphenyl group is shared with Compound 24 () and simpler derivatives like N-(4-hydroxyphenyl)acetamide (). Key differences:

- Phenoxy vs.

- Triazinoindole vs. Thiazole: Compound 24 () replaces the thiazole with a triazinoindole system, which may improve DNA intercalation but introduce synthetic complexity .

Ureido and Acetamide Derivatives

Ureido groups are critical for hydrogen-bond interactions in drug-receptor binding. The target’s cyclopentylureido contrasts with:

- Methyltriazinoindole (Compound 24): Lacks urea but includes a methylated heterocycle, favoring hydrophobic pockets.

- Pyrazole-thiazole hybrids () : Feature methyl-phenylpyrazole substituents, which may enhance kinase selectivity but lack urea-mediated H-bonding .

Biological Activity

The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (commonly referred to as CPUT) is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of CPUT, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

CPUT is characterized by its unique structure, which consists of a thiazole ring, a cyclopentylureido group, and a phenoxyphenyl moiety. The molecular formula is , and its molecular weight is approximately 366.46 g/mol. The compound's structure is critical for its interaction with biological targets.

CPUT's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known for its role in enzyme inhibition, while the phenoxy group enhances binding affinity to various receptors. Preliminary studies suggest that CPUT may act as an inhibitor of certain kinases involved in cell signaling pathways, which could lead to antiproliferative effects in cancer cells.

Anticancer Properties

Recent studies have indicated that CPUT exhibits significant anticancer properties. In vitro assays demonstrated that CPUT effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

Antimicrobial Activity

In addition to its anticancer effects, CPUT has shown promising antimicrobial activity against various bacterial strains. In particular, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL.

Case Studies

- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts revealed that administration of CPUT resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated, with no observed adverse effects on body weight or general health indicators.

- Synergistic Effects : Research has also explored the potential synergistic effects of CPUT when combined with established chemotherapeutic agents such as doxorubicin. Results indicated enhanced efficacy in reducing tumor growth rates when used in combination therapy.

Q & A

Q. What orthogonal assays validate target specificity in complex biological matrices?

- Methodological Answer :

- CETSA : Thermal shift assays detect target stabilization in cell lysates .

- SPR vs. ITC : Compare binding kinetics (SPR) with thermodynamic profiles (ITC) to confirm specificity .

- Knockdown/rescue : siRNA-mediated target silencing followed by compound rescue in phenotypic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.